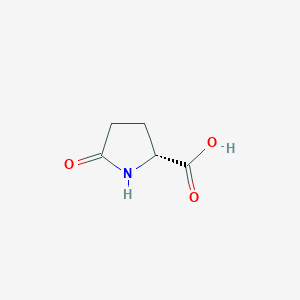

D-Pyroglutamic acid

Description

D-Pyroglutamic acid has been reported in Ascochyta medicaginicola, Rehmannia glutinosa, and other organisms with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-5-oxopyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHCTXKNWHHXJC-GSVOUGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193432 |

Source

|

| Record name | D-Pyroglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4042-36-8 |

Source

|

| Record name | (+)-Pyroglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4042-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Pyroglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004042368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Pyroglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-D-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Pidolic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQP297C4HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of D-Pyroglutamic Acid

For Researchers, Scientists, and Drug Development Professionals

D-Pyroglutamic acid, a cyclic derivative of the amino acid D-glutamic acid, is a molecule of significant interest in various scientific fields, including pharmaceuticals and biochemistry.[1][2] Its unique rigid structure and chemical functionalities make it a valuable chiral building block in the synthesis of complex bioactive molecules, including peptide-based drugs and enzyme inhibitors.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, supported by quantitative data, experimental methodologies, and visual representations of its chemical behavior.

Core Chemical and Physical Properties

This compound, also known as (R)-5-Oxopyrrolidine-2-carboxylic acid, is a white crystalline powder.[1][3] Its fundamental properties are summarized in the tables below, providing a ready reference for researchers.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₃ | [1][4][5][6] |

| Molecular Weight | 129.11 g/mol | [1][4][6] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 155-163 °C | [1][3][4] |

| Boiling Point | 453.1 ± 38.0 °C at 760 mmHg | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Source |

| pKa (Strongest Acidic) | 3.48 ± 0.20 | Predicted | [7][8] |

| Optical Rotation [α] | +10.5 ± 1º | c=2 in H₂O, 20°C, D line | [1] |

| Water Solubility | Soluble | [9] | |

| Solubility in PBS (pH 7.2) | ~10 mg/mL | [5] | |

| Solubility in DMSO | ~10 mg/mL | [5] | |

| Solubility in Dimethylformamide | ~10 mg/mL | [5] | |

| Solubility in Methanol | Slightly soluble | [8][9] | |

| XLogP3-AA | -0.8 | [6] |

Chemical Reactivity and Stability

This compound exhibits stability under normal temperatures and pressures.[10] It is, however, incompatible with strong oxidizing agents.[10][11] Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides.[10][11]

The key chemical reactions involving this compound are centered around its carboxylic acid and lactam functionalities.

-

Hydrolysis: The lactam ring of this compound can be hydrolyzed under certain conditions to yield D-glutamic acid.[9]

-

Esterification: The carboxylic acid group can undergo esterification reactions. For instance, it can react with dodecyl chloroformate to form an ester, which can alter its lipophilicity for applications such as drug delivery.[12]

-

Peptide Synthesis: this compound can be incorporated into peptide chains.[1] Due to the nature of the lactam nitrogen, direct acylation can be challenging, and often, N-protected derivatives are used in peptide synthesis.[13]

Synthesis of this compound

This compound is primarily synthesized through the intramolecular cyclization of D-glutamic acid.[9] This reaction involves the formation of a lactam ring through the dehydration between the amino group and the gamma-carboxylic acid group of D-glutamic acid. The cyclization can be catalyzed by heat or by enzymes such as D-glutamate cyclase.[2][9]

Chemical Equilibrium

The formation of this compound from D-glutamic acid is a reversible process. The lactam ring can be opened through hydrolysis to revert to the open-chain amino acid. This equilibrium is influenced by factors such as pH and temperature.

Experimental Protocols

Detailed experimental protocols for determining the chemical properties of this compound are based on standard analytical techniques.

Determination of Melting Point

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

Determination of Optical Rotation

Methodology:

-

A solution of this compound of a known concentration (e.g., 2 g/100 mL in water) is prepared.[1]

-

The solution is placed in a polarimeter cell of a known path length.

-

The optical rotation of the solution is measured using a polarimeter with a sodium D-line light source at a controlled temperature (e.g., 20°C).

-

The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Spectroscopic Analysis (NMR and IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure of this compound.

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[14][15]

-

Data Acquisition: The NMR spectrum is acquired using a high-field NMR spectrometer.

-

Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to elucidate the proton and carbon environments within the molecule.[6][16]

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present in this compound.

-

Sample Preparation: A solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[6]

-

Data Acquisition: The IR spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

-

Analysis: The presence of characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the lactam (N-H and C=O stretching) functional groups are identified.[17][18]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 4042-36-8 [chemicalbook.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | API & Peptide Intermediate | Baishixing | ETW [etwinternational.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound | C5H7NO3 | CID 439685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DL-Pyroglutamic acid | 149-87-1 [chemicalbook.com]

- 8. This compound | 4042-36-8 [amp.chemicalbook.com]

- 9. Buy this compound | 4042-36-8 [smolecule.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. This compound | 4042-36-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. This compound(4042-36-8) 1H NMR spectrum [chemicalbook.com]

- 15. hmdb.ca [hmdb.ca]

- 16. spectrabase.com [spectrabase.com]

- 17. This compound(4042-36-8) IR Spectrum [chemicalbook.com]

- 18. This compound(4042-36-8) IR2 [m.chemicalbook.com]

The Enigmatic Role of D-Pyroglutamic Acid in Mammalian Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Pyroglutamic acid (D-pGlu), a chiral form of the cyclic amino acid pyroglutamic acid, has long been a molecule of intrigue within the scientific community. While its L-enantiomer is more abundant and its roles are better characterized, emerging evidence suggests that D-pGlu is not a mere biological curiosity but an active participant in mammalian physiology and pathophysiology. This technical guide provides a comprehensive overview of the current understanding of this compound's biological role in mammals, with a focus on its metabolism, physiological concentrations, and potential therapeutic implications. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in this unique and understudied molecule.

Introduction

D-amino acids, once considered "unnatural" in the context of mammalian biology, are now recognized as having significant physiological roles. This compound (also known as D-5-oxoproline) is a fascinating example of such a molecule. Formed from its precursor, D-glutamate, D-pGlu has been detected in various mammalian tissues and fluids, hinting at its involvement in a range of biological processes. This guide will delve into the knowns and unknowns of D-pGlu, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its metabolic pathway.

Metabolism of this compound

The primary metabolic pathway for the formation of this compound in mammals involves the enzymatic conversion of D-glutamate.

The D-Glutamate Cyclase Pathway

The key enzyme responsible for the synthesis of D-pGlu is D-glutamate cyclase (DGLUCY) . This enzyme catalyzes the intramolecular cyclization of D-glutamate to form this compound and water. D-glutamate cyclase is predominantly found in the mitochondria, with notable expression in the heart.[1] The reaction is reversible, though the catalytic efficiency is higher for the conversion of D-glutamate to D-pGlu.[1]

Quantitative Data on Pyroglutamic Acid

Quantitative data specific to this compound in healthy mammals is limited, with many studies reporting on total pyroglutamic acid (L- and D-enantiomers combined). The available data suggests that D-pGlu is present at much lower concentrations than its L-isomer.

| Biological Matrix | Analyte | Species | Concentration | Reference |

| Plasma | Total Pyroglutamic Acid | Human | 22.6 - 47.8 µmol/L | [2] |

| Urine | Total Pyroglutamic Acid | Human | 15 - 40 µg/mg creatinine | [3][4] |

| Brain Tissue (perfused) | D-Glutamic Acid | Mouse | Not detectable | [5][6] |

Note: The absence of detectable D-glutamate in the mouse brain suggests that this compound levels may also be very low under normal physiological conditions in this tissue.

Biological Roles and Potential Therapeutic Implications

The precise biological functions of this compound are still under investigation, but several studies point towards its involvement in neurological processes and its potential as a biomarker.

Neurological Effects

Some research suggests that pyroglutamic acid may have nootropic effects, with studies in aged rats showing improvements in learning and memory.[7] Furthermore, this compound has been shown to antagonize the disruption of passive avoidance behavior induced by the N-methyl-D-aspartate (NMDA) receptor antagonist AP-5, suggesting a potential interaction with the glutamatergic system.[8] However, direct binding to and activation of NMDA or other excitatory amino acid receptors by D-pGlu has not been conclusively demonstrated.[9]

Pathological Significance

Elevated levels of total pyroglutamic acid in plasma and urine are associated with a condition known as 5-oxoprolinuria or pyroglutamic aciduria, which can lead to high anion gap metabolic acidosis.[10] This condition is often linked to inherited metabolic disorders or acquired through factors like malnutrition and certain medications. While these reports primarily focus on L-pyroglutamic acid, the accumulation of the D-enantiomer in conditions such as end-stage renal disease has also been observed.[11]

Experimental Protocols

Accurate detection and quantification of this compound require sensitive and specific analytical methods capable of chiral separation.

Chiral Separation and Quantification by HPLC and LC-MS/MS

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for separating and quantifying pyroglutamic acid enantiomers.

5.1.1. HPLC Method for Chiral Separation

A common approach involves the use of a chiral stationary phase.

-

Column: A chiral column, such as one based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC T), is effective for separating the enantiomers of pyroglutamic acid.

-

Mobile Phase: A typical mobile phase might consist of a mixture of acetonitrile, methanol, acetic acid, and triethylamine. The exact composition should be optimized for the specific column and system.

-

Detection: UV detection at around 205-220 nm is suitable for pyroglutamic acid.

5.1.2. LC-MS/MS Method for Enhanced Sensitivity and Specificity

For trace-level detection in complex biological matrices, LC-MS/MS offers superior sensitivity and specificity.

-

Chromatography: Similar to HPLC, a chiral column is used for enantiomeric separation. The use of ion-pairing agents like heptafluorobutyric acid (HFBA) in the mobile phase can enhance retention and separation on reversed-phase columns.[12][13]

-

Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive quantification of D- and L-pyroglutamic acid.

-

Sample Preparation: A simple protein precipitation step is often sufficient for plasma and cerebrospinal fluid samples before direct injection into the LC-MS/MS system.[12]

D-Glutamate Cyclase Activity Assay

A colorimetric assay can be used to measure the activity of D-glutamate cyclase, the enzyme responsible for D-pGlu synthesis.[1]

Principle: The assay measures the formation of this compound from D-glutamate. The this compound is then derivatized with 2-nitrophenylhydrazine (B1229437) hydrochloride in the presence of a catalyst to produce a colored product that can be quantified spectrophotometrically.[1]

Future Directions

The study of this compound in mammals is still in its early stages. Several key areas require further investigation to fully elucidate its biological significance:

-

Accurate Quantification: There is a pressing need for more extensive studies to determine the precise physiological concentrations of this compound in various mammalian tissues and fluids in both healthy and diseased states.

-

Signaling Pathways: Research is needed to identify specific receptors and signaling pathways through which this compound may exert its biological effects. Its potential interaction with the glutamatergic system warrants further exploration.

-

Therapeutic Potential: A deeper understanding of the role of this compound in neurological and metabolic disorders could open up new avenues for therapeutic intervention.

Conclusion

This compound is an endogenous metabolite in mammals with emerging roles in physiology and pathology. Its metabolism via D-glutamate cyclase is a key pathway for its formation. While quantitative data remains sparse, advances in analytical techniques are enabling more sensitive and specific detection. The potential neurological effects of D-pGlu and its association with certain diseases highlight the importance of continued research into this intriguing molecule. This technical guide provides a foundation for researchers and drug development professionals to further explore the biological role of this compound and unlock its potential therapeutic applications.

References

- 1. A colorimetric assay method for measuring d-glutamate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyroglutamate (5-oxoproline) measured with hydrophilic interaction chromatography (HILIC) tandem mass spectrometry in acutely ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long‐term patterns of urinary pyroglutamic acid in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMDA receptor - Wikipedia [en.wikipedia.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Analysis of glutamine, glutamate, pyroglutamate, and GABA in cerebrospinal fluid using ion pairing HPLC with positive electrospray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling D-Pyroglutamic Acid: A Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Pyroglutamic acid, a chiral derivative of the amino acid D-glutamic acid, is an intriguing molecule with emerging significance in various biological processes and potential applications in diagnostics and therapeutics. This technical guide provides a comprehensive overview of the natural occurrence and sources of this compound, offering quantitative data, detailed experimental protocols for its analysis, and a visualization of its metabolic context. Understanding the natural distribution and formation of this compound is crucial for researchers investigating its physiological roles, its potential as a biomarker, and its applications in drug development.

Natural Occurrence of this compound

This compound is found in a diverse range of natural sources, from microorganisms to mammals, and is a component of various food products. Its presence can be attributed to both enzymatic and non-enzymatic processes.

In Microorganisms

Certain bacteria are known to produce D-amino acids, including D-glutamic acid, which can then be converted to this compound. For instance, thermophilic lactic acid bacteria used as starter cultures in cheese production, such as Lactobacillus helveticus and Lactobacillus delbrueckii subsp. bulgaricus, have been shown to produce significant amounts of pyroglutamic acid.[1] The enzyme D-glutamate cyclase, responsible for the conversion of D-glutamate to this compound, has been identified in various organisms.[2][3]

In Fermented Foods

The fermentation process can lead to the formation of this compound. This is particularly evident in aged cheeses and other fermented dairy products.

-

Cheese: Extensively ripened hard cheeses like Grana Padano and Parmigiano Reggiano can contain high concentrations of pyroglutamic acid, with levels increasing with the ripening time.[4][5][6] The formation is primarily attributed to the enzymatic activity of starter cultures.[1][6] In some cheeses, the concentration can exceed 700 mg/100 g.[4]

-

Fermented Milk Products: Various fermented milk products, including yogurt and kefir, contain this compound, with concentrations reported to range from 51.65 to 277.37 mg per 100 g of dry matter.

-

Fermented Soy Products: Fermented soy products like miso have been found to contain pyroglutamyl peptides.[7] While specific quantitative data for free this compound in these products is less common, the presence of its L-enantiomer and related peptides suggests the potential for D-enantiomer occurrence.

In Plants

This compound has been reported in various plants, including Rehmannia glutinosa.[8] Plants are capable of converting L-5-oxoproline (L-pyroglutamic acid) to L-glutamate, indicating the presence of metabolic pathways for this class of compounds.[9]

In Marine Organisms

In Physiological Fluids and Tissues

This compound is a metabolite found in mammals. It is formed from D-glutamate by the enzyme D-glutamate cyclase.[2] Elevated levels of this compound have been observed in the urine and plasma of patients with certain metabolic conditions.

Quantitative Data on this compound Occurrence

The following tables summarize the reported concentrations of this compound in various natural sources. It is important to note that the concentrations can vary significantly depending on the specific variety, processing methods, and analytical techniques used.

| Food Product Category | Specific Product | Reported Concentration | Reference(s) |

| Cheese | Grana Padano (ripened > 1 year) | > 700 mg/100 g | [4] |

| Parmigiano-Reggiano (ripened > 1 year) | > 700 mg/100 g | [4] | |

| Bagos (15-month ripened) | up to 135 mg/100 g | [4] | |

| Fermented Milk | Various (Yogurt, Kefir) | 51.65 - 277.37 mg/100 g dry matter |

Biosynthesis and Metabolic Pathway

This compound is primarily formed through the enzymatic cyclization of D-glutamic acid, a reaction catalyzed by the enzyme D-glutamate cyclase.[2] This process is a key step in the metabolism of D-glutamate in mammals.[2] this compound is also linked to the gamma-glutamyl cycle, which is involved in glutathione (B108866) synthesis and degradation.[10][11] In this cycle, γ-glutamyl cyclotransferase acts on γ-glutamyl amino acids to produce pyroglutamic acid.[10]

Below is a simplified representation of the biosynthesis of this compound.

Caption: Biosynthesis of this compound from D-Glutamic acid.

Experimental Protocols for the Analysis of this compound

Accurate and reliable quantification of this compound is essential for research and quality control. Various analytical techniques have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.

High-Performance Liquid Chromatography (HPLC) Method for Chiral Separation

This protocol is adapted from a method for the enantiomeric separation of pyroglutamic acid.[12]

1. Sample Preparation:

-

For solid samples (e.g., cheese), homogenize a known weight of the sample in a suitable solvent (e.g., methanol).

-

Centrifuge the homogenate to pellet solids and collect the supernatant.

-

Filter the supernatant through a 0.45 µm filter before injection.

-

For liquid samples (e.g., fermented milk), dilute as necessary and filter.

2. Chromatographic Conditions:

-

Column: Chiral stationary phase column (e.g., CHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 µm particles).[12]

-

Mobile Phase: A mixture of acetonitrile, methanol (B129727), acetic acid, and triethylamine (B128534) (e.g., 54.5:45:0.3:0.2, v/v/v/v).[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 23 °C.[12]

-

Injection Volume: 5 µL.[12]

-

Detection: UV at 220 nm.[12]

3. Quantification:

-

Prepare standard solutions of D- and L-Pyroglutamic acid of known concentrations.

-

Generate a calibration curve by injecting the standards and plotting peak area against concentration.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a general approach for the analysis of organic acids, which can be adapted for this compound.[13][14]

1. Derivatization:

-

This compound is a polar compound and requires derivatization to increase its volatility for GC analysis.

-

A common derivatization procedure involves esterification followed by acylation. For example, react the sample extract with 2 M HCl in methanol at 80°C to form the methyl ester, followed by reaction with pentafluoropropionic (PFP) anhydride.[13]

2. GC-MS Conditions:

-

Column: A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[14]

-

Injector Temperature: 250-300 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 120 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure separation of analytes.[14]

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron impact (EI) mode and scan a suitable mass range (e.g., m/z 40-500).[14]

3. Quantification:

-

Use a stable isotope-labeled internal standard (e.g., this compound-d3) for accurate quantification.

-

Prepare calibration standards containing known amounts of this compound and the internal standard.

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Enzymatic Assay for D-Glutamate Cyclase Activity

This protocol is based on a colorimetric assay for measuring D-glutamate cyclase activity.[15]

1. Reagents:

-

Borate (B1201080) buffer (50 mM, pH 8.0).

-

Dithiothreitol (DTT, 1 mM).

-

D-Glutamic acid (10 mM).

-

Purified D-glutamate cyclase enzyme or cell/tissue lysate.

-

Methanol (for stopping the reaction).

-

2-Nitrophenylhydrazine (B1229437) hydrochloride and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (for derivatization).

2. Assay Procedure:

-

Prepare a reaction mixture containing borate buffer, DTT, and D-Glutamic acid.

-

Add the enzyme sample to initiate the reaction.

-

Incubate at 37 °C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold methanol.

-

Centrifuge to remove precipitated proteins.

-

Derivatize the resulting 5-oxo-D-proline in the supernatant with 2-nitrophenylhydrazine hydrochloride in the presence of the carbodiimide (B86325) catalyst.

-

Measure the absorbance of the resulting colored product at the appropriate wavelength.

3. Quantification:

-

Prepare a standard curve using known concentrations of 5-oxo-D-proline.

-

Determine the amount of 5-oxo-D-proline produced in the enzymatic reaction from the standard curve.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from a natural source.

Caption: General workflow for this compound analysis.

Conclusion

This compound is a naturally occurring compound with a widespread distribution in microorganisms, fermented foods, plants, and mammals. Its formation, primarily through the enzymatic cyclization of D-glutamic acid, highlights its role as a key metabolite. The quantitative data and analytical protocols presented in this guide provide a valuable resource for researchers and professionals in various scientific disciplines. Further investigation into the natural sources and biological functions of this compound will undoubtedly uncover new opportunities for its application in health and disease.

References

- 1. Production of pyroglutamic acid by thermophilic lactic acid bacteria in hard-cooked mini-cheeses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-Glutamate is metabolized in the heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dglucy D-glutamate cyclase [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyroglutamic acid in cheese: presence, origin, and correlation with ripening time of Grana Padano cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C5H7NO3 | CID 439685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. In Vivo Conversion of 5-Oxoproline to Glutamate by Higher Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 11. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 12. Sigma-Aldrich [sigmaaldrich.com]

- 13. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood [mdpi.com]

- 15. A colorimetric assay method for measuring d-glutamate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Pyroglutamic Acid Metabolism and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-pyroglutamic acid (also known as D-5-oxoproline) is the D-enantiomer of the more commonly studied L-pyroglutamic acid. While L-pyroglutamic acid is a well-known intermediate in the γ-glutamyl cycle, the metabolic fate and physiological significance of its D-isoform have remained comparatively obscure.[1] Recent research, however, has begun to shed light on the synthesis and potential roles of this compound in mammals, particularly in the context of D-amino acid metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism, including its metabolic pathways, the enzymes involved, and relevant experimental methodologies.

Metabolic Pathways of this compound

The metabolism of this compound is primarily linked to the metabolism of D-glutamate. The key enzyme identified in this pathway is D-glutamate cyclase.

Anabolic Pathway: Synthesis of this compound

The primary route for the synthesis of this compound in mammals is through the enzymatic cyclization of D-glutamate. This reaction is catalyzed by the mitochondrial enzyme D-glutamate cyclase (DGLUCY).[2][3] This enzyme was identified as the protein product of the gene 9030617O03Rik in mice and is highly expressed in the heart mitochondria.[2] The reaction involves the removal of a water molecule from D-glutamate to form the lactam ring of this compound.[3]

Key Enzyme:

-

D-glutamate cyclase (EC 4.2.1.48): This enzyme catalyzes the conversion of D-glutamate to 5-oxo-D-proline (this compound) and water.[4][5]

Catabolic Pathway: Degradation of this compound

The catabolism of this compound is believed to occur primarily through the reverse reaction catalyzed by D-glutamate cyclase, converting this compound back to D-glutamate.[3] The enzymatic properties of mouse DGLUCY show that the reaction is reversible, and the catalytic efficiency is markedly higher for the conversion of D-glutamate to this compound.[3]

It is important to note that while the metabolism of L-pyroglutamic acid involves the ATP-dependent enzyme 5-oxo-L-prolinase, a specific 5-oxo-D-prolinase has not been identified in mammals.[6][7][8][9] Furthermore, it is currently unknown whether this compound can be a substrate for the broad-specificity enzyme D-amino acid oxidase (DAAO), which is responsible for the degradation of many other D-amino acids.[10][11][12][13][14]

Key Enzyme:

-

D-glutamate cyclase (reversible action): Catalyzes the conversion of 5-oxo-D-proline back to D-glutamate.[3]

Physiological and Pathological Significance

The precise physiological roles of this compound are still under investigation. However, its presence in mammalian tissues, particularly in the brain, suggests potential functions in the central nervous system.[15] Studies have indicated that this compound may have neuromodulatory effects and can influence cholinergic mechanisms.[15]

Elevated levels of pyroglutamic acid (in its L-form) are associated with a metabolic disorder known as 5-oxoprolinuria (pyroglutamic aciduria), which can lead to high anion gap metabolic acidosis.[16] This condition is often linked to defects in the γ-glutamyl cycle or can be acquired through factors like chronic paracetamol use.[16] The specific clinical implications of altered this compound levels are yet to be fully elucidated but are an active area of research, especially concerning cardiac function, given the high expression of D-glutamate cyclase in the heart.[2][3]

Data Presentation

Table 1: Enzymatic Properties of Mouse D-glutamate Cyclase (DGLUCY)

| Parameter | D-glutamate to 5-oxo-D-proline | 5-oxo-D-proline to D-glutamate | Reference |

| Optimal pH | ~8.0 | Not specified | [3] |

| Cofactors/Activators | Divalent cations (e.g., Mn²⁺ stimulates) | Divalent cations | [3] |

| Inhibitors | Mn²⁺ (abolishes the reverse reaction) | Not specified | [3] |

| Substrate Specificity | Stereospecific for D-glutamate | Stereospecific for 5-oxo-D-proline | [3] |

| Catalytic Efficiency | Markedly higher than the reverse reaction | Lower than the forward reaction | [3] |

Experimental Protocols

Protocol 1: Assay for D-glutamate Cyclase Activity

This protocol is adapted from the methodology used to characterize recombinant mouse D-glutamate cyclase.[17]

Objective: To measure the formation of 5-oxo-D-proline from D-glutamate.

Materials:

-

Purified recombinant D-glutamate cyclase

-

Reaction buffer: 50 mM borate (B1201080) buffer, pH 8.0

-

1 M Dithiothreitol (DTT)

-

1 M D-glutamate stock solution

-

Methanol (B129727), ice-cold

-

Microcentrifuge tubes

-

Incubator at 37°C

-

Centrifuge capable of 20,000 x g at 4°C

-

LC-MS/MS system for quantification of 5-oxo-D-proline

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube with a final volume of 150 µL containing:

-

50 mM borate buffer (pH 8.0)

-

1 mM DTT

-

10 mM D-glutamate

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding an appropriate amount of purified D-glutamate cyclase (e.g., 100 µg).

-

Incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction by adding 600 µL of ice-cold methanol.

-

Incubate the mixture at -80°C for 1 hour to precipitate proteins.

-

Centrifuge the sample at 20,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

-

Quantify the amount of 5-oxo-D-proline in the supernatant using a validated LC-MS/MS method with a chiral column to separate D- and L-enantiomers.

Protocol 2: Quantitative Analysis of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological matrices such as tissue homogenates or plasma.

Objective: To quantify the concentration of this compound in a biological sample.

Materials:

-

Biological sample (e.g., brain tissue homogenate)

-

Internal standard (e.g., isotopically labeled this compound)

-

Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)

-

LC-MS/MS system equipped with a chiral column (e.g., crown ether-based or teicoplanin-based)

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

Procedure:

-

Sample Preparation:

-

To a known amount of the biological sample (e.g., 100 µL of tissue homogenate), add a known amount of the internal standard.

-

Add 3-4 volumes of ice-cold protein precipitation solvent.

-

Vortex vigorously and incubate at -20°C for at least 2 hours to precipitate proteins.

-

Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Carefully collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a chiral column with an appropriate gradient of mobile phases.

-

Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the optimized method.

-

Generate a standard curve using known concentrations of this compound to accurately quantify the amount in the sample.

-

Mandatory Visualizations

References

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. D-Glutamate is metabolized in the heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and enzymatic properties of mammalian d-glutamate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-glutamate cyclase - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Resolution of 5-oxo-L-prolinase into a 5-oxo-L-proline-dependent ATPase and a coupling protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Oxo-L-prolinase (L-pyroglutamate hydrolase). Purification and catalytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Oxo-L-prolinase (L-pyroglutamate hydrolase). Studies of the chemical mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Engineering the substrate specificity of D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhancement of the substrate specificity of D-amino acid oxidase based on tunnel-pocket engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access | PLOS One [journals.plos.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Effect of pyroglutamic acid stereoisomers on ECS and scopolamine-induced memory disruption and brain acetylcholine levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Chiral Properties and Stereochemistry of D-Pyroglutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Pyroglutamic acid, also known by its IUPAC name (2R)-5-oxopyrrolidine-2-carboxylic acid, is a chiral cyclic amino acid derivative of significant interest in the pharmaceutical and biotechnology sectors.[1][2] Its rigid five-membered lactam ring structure imparts unique conformational constraints, making it a valuable chiral building block for the asymmetric synthesis of a wide array of bioactive molecules and pharmaceuticals.[1] This technical guide provides a comprehensive overview of the chiral properties and stereochemistry of this compound, including its synthesis, resolution, and analytical determination, alongside its applications in drug development.

Chiral Properties and Stereochemistry

This compound possesses a single stereocenter at the C-2 position of the pyrrolidinone ring, which confers its chirality.[1] It is the (R)-enantiomer of pyroglutamic acid, contrasting with its naturally more abundant counterpart, L-Pyroglutamic acid, which has the (S)-configuration.[3] This stereochemical distinction is crucial as it dictates the molecule's interaction with other chiral molecules, such as enzymes and receptors, leading to different biological activities. The rigid lactam structure minimizes racemization and enhances the stability of peptides where it is incorporated, particularly at the N-terminus.

Physicochemical and Chiroptical Properties

The distinct stereochemistry of D- and L-pyroglutamic acid gives rise to differences in their chiroptical properties, most notably their specific optical rotation. While many of their physical properties are similar, their interaction with plane-polarized light is equal in magnitude but opposite in direction.

Table 1: Comparative Physicochemical Properties of D- and L-Pyroglutamic Acid

| Property | This compound | L-Pyroglutamic Acid |

| CAS Number | 4042-36-8 | 98-79-3 |

| Molecular Formula | C₅H₇NO₃ | C₅H₇NO₃ |

| Molecular Weight | 129.11 g/mol | 129.11 g/mol |

| Melting Point | 157 - 163 °C | 162 - 163 °C |

| Specific Optical Rotation | +10.5 ± 1° (c=2 in H₂O) | -11.9° (c=2 in H₂O) |

| IUPAC Name | (2R)-5-oxopyrrolidine-2-carboxylic acid | (2S)-5-oxopyrrolidine-2-carboxylic acid |

Table 2: Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL |

| Dimethylformamide (DMF) | ~10 mg/mL |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL |

| Water | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

Synthesis and Resolution of this compound

The production of enantiomerically pure this compound is a critical step for its application in pharmaceuticals. The primary methods involve the resolution of a racemic mixture of pyroglutamic acid or the stereoselective synthesis from a chiral precursor.

Synthesis of Racemic Pyroglutamic Acid

Racemic DL-Pyroglutamic acid can be synthesized from L-glutamic acid through a process of racemization followed by cyclization.

Caption: Synthesis of Racemic Pyroglutamic Acid.

Resolution of Racemic Glutamic Acid by Preferential Crystallization

A common method for obtaining D-glutamic acid (a precursor to this compound) is the resolution of a racemic mixture of DL-glutamic acid by preferential crystallization.[4]

Caption: Preferential Crystallization Workflow.

Experimental Protocols

Protocol for Resolution of DL-Glutamic Acid by Preferential Crystallization[4]

This protocol describes the resolution of DL-glutamic acid to obtain the D-enantiomer, which can then be converted to this compound.

-

Preparation of Supersaturated Solution: Dissolve D- and L-glutamic acid in water at an elevated temperature (e.g., 40°C) to form a supersaturated solution upon cooling. The concentration should be carefully controlled to achieve the desired level of supersaturation at the crystallization temperature.

-

Seeding: Cool the solution to the desired crystallization temperature (e.g., 25°C) and add a small quantity of pure D-glutamic acid seed crystals.

-

Crystallization: Stir the seeded solution gently at a controlled cooling rate (e.g., 1-2°C/h). This allows for the preferential growth of the D-glutamic acid crystals.

-

Isolation: After a set period, before the spontaneous nucleation of the L-enantiomer, separate the D-glutamic acid crystals from the mother liquor by filtration.

-

Washing and Drying: Wash the collected crystals with a cold solvent (e.g., acetone) to remove any adhering mother liquor and then dry them.

-

Analysis: Determine the optical purity of the obtained D-glutamic acid crystals using chiral HPLC or polarimetry.

Protocol for Enzymatic Synthesis of this compound from D-Glutamic Acid[1]

This protocol outlines the enzymatic conversion of D-glutamic acid to this compound using D-glutamate cyclase.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing D-glutamic acid (e.g., 10 mM), a suitable buffer (e.g., 50 mM borate (B1201080) buffer, pH 8.0), and a reducing agent (e.g., 1 mM dithiothreitol).

-

Enzyme Addition: Add a purified D-glutamate cyclase enzyme to the reaction mixture.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient duration (e.g., 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a solvent such as methanol.

-

Protein Removal: Precipitate the enzyme by incubating at a low temperature (e.g., -80°C) and then centrifuge to pellet the protein.

-

Product Extraction and Analysis: The supernatant containing this compound can be further purified and analyzed by methods such as HPLC to determine the yield and purity.

Protocol for Chiral HPLC Analysis of Pyroglutamic Acid Enantiomers

This method is for the analytical separation of D- and L-pyroglutamic acid to determine enantiomeric purity.

-

Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral Stationary Phase: Employ a chiral column, for example, a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).

-

Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, acetic acid, and triethylamine (B128534) in appropriate ratios (e.g., 54.5:45:0.3:0.2, v/v/v/v).

-

Sample Preparation: Dissolve the pyroglutamic acid sample in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Injection and Elution: Inject a small volume of the sample (e.g., 5 µL) onto the column and elute with the mobile phase at a constant flow rate (e.g., 1 mL/min) and temperature (e.g., 23°C).

-

Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 220 nm). The two enantiomers will have distinct retention times, allowing for their quantification.

Role in Drug Development and Asymmetric Synthesis

This compound is a valuable chiral precursor in the synthesis of various pharmaceuticals. Its rigid structure is utilized to introduce specific stereochemistry and conformational constraints in the target molecule.

Application in the Synthesis of Glutamate (B1630785) Receptor Modulators

This compound and its derivatives have been investigated for their activity at glutamate receptors, including the NMDA receptor.[1][5] They can act as antagonists or partial agonists, making them lead compounds for the development of drugs targeting neurological disorders.

Caption: Modulation of NMDA Receptor Signaling.

Conclusion

This compound is a chiral molecule of significant importance in stereoselective synthesis and drug development. Its unique stereochemistry and rigid cyclic structure provide a valuable scaffold for the creation of complex and biologically active compounds. A thorough understanding of its chiral properties, synthesis, and analytical methods is essential for its effective utilization in research and pharmaceutical applications. This guide has provided a comprehensive technical overview to support scientists and researchers in their work with this versatile chiral building block.

References

- 1. Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. l-Glutamic acid crystals of pure α form and uniform size distribution from continuous non-seeded reaction crystallization in slug flow - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Effects of pyroglutamic acid on corticostriatal glutamatergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Pyroglutamic Acid: An In-Depth Technical Guide to its Role as a Metabolite of D-Glutamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-pyroglutamic acid, a cyclic derivative of D-glutamate, is an endogenous metabolite whose significance in mammalian physiology is increasingly recognized. While L-glutamate is renowned as the primary excitatory neurotransmitter in the central nervous system, the metabolic fate and biological functions of its D-enantiomer and subsequent metabolites are areas of active investigation. This technical guide provides a comprehensive overview of this compound as a direct metabolite of D-glutamate, focusing on the enzymatic conversion, relevant biochemical pathways, quantitative data, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in neuroscience, metabolic disorders, and drug development.

Biochemical Pathway: From D-Glutamate to this compound

The primary pathway for the formation of this compound from D-glutamate is a dehydration reaction catalyzed by the enzyme D-glutamate cyclase (EC 4.2.1.48)[1]. This enzyme facilitates the intramolecular cyclization of D-glutamate, resulting in the formation of a lactam ring and the release of a water molecule to produce 5-oxo-D-proline, another name for this compound[1][2]. While pyroglutamic acid can also be formed non-enzymatically from glutamate (B1630785) and glutamine, the enzymatic conversion by D-glutamate cyclase is a specific and regulated process[3].

The broader metabolic context involves the synthesis of the substrate, D-glutamate, from L-glutamate by the enzyme glutamate racemase in some organisms, although the presence and activity of this enzyme in mammals are still under investigation[4]. D-amino acid oxidase (DAAO) is another key enzyme in D-amino acid metabolism, responsible for the degradation of several D-amino acids, but its direct role in the D-glutamate to this compound pathway is not established[5].

Quantitative Data

The concentrations of D-glutamate and this compound can vary significantly across different biological tissues and fluids. The following tables summarize available quantitative data from various studies. It is important to note that methodologies and sample handling can influence these reported values.

Table 1: Concentrations of D-Glutamate in Human Tissues and Fluids

| Biological Matrix | Concentration | Method | Reference |

| Plasma | 785.10 ± 720.06 ng/mL (AD patients) | HPLC | [6] |

| Plasma | 1097.79 ± 283.99 ng/mL (MCI patients) | HPLC | [6] |

| Plasma | 1620.08 ± 548.80 ng/mL (Healthy controls) | HPLC | [6] |

| Brain Tissue | Not quantifiable | LC-MS | [7] |

Table 2: Concentrations of this compound in Human Tissues and Fluids

| Biological Matrix | Concentration | Method | Reference |

| Plasma | Increased in end-stage renal disease | Not specified | [2][8] |

| Urine | Increased in nascent metabolic syndrome | Not specified | [2] |

| Cerebrospinal Fluid (CSF) | 7.8 ng/mL (Lower limit of quantitation) | LC/MS/MS | [9] |

| Brain Tissue | Found in substantial amounts | Not specified | [10] |

Experimental Protocols

Colorimetric Assay for D-Glutamate Cyclase Activity

This protocol is adapted from the method described by Katane et al. (2020) for the determination of D-glutamate cyclase (DGLUCY) activity by measuring the formation of 5-oxo-D-proline[11][12].

Materials:

-

D-glutamate

-

2-nitrophenylhydrazine hydrochloride (NPH)

-

1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC)

-

Tris-HCl buffer (pH 8.0)

-

Methanol

-

Potassium hydroxide (B78521) (KOH)

-

Microplate reader

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0) and 10 mM D-glutamate.

-

Add the enzyme sample (e.g., purified D-glutamate cyclase or tissue homogenate) to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of methanol.

-

-

Derivatization of 5-oxo-D-proline:

-

To an aliquot of the reaction mixture, add NPH solution and EDC solution.

-

Incubate at 60°C for 20 minutes to allow for the formation of the 5-oxo-D-proline-NPH derivative.

-

-

Colorimetric Measurement:

-

Add a solution of KOH to the mixture to develop the color.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

-

Quantification:

-

Create a standard curve using known concentrations of 5-oxo-D-proline.

-

Calculate the D-glutamate cyclase activity based on the amount of 5-oxo-D-proline produced over time.

-

LC-MS/MS Method for Quantification of this compound in Human Plasma

This protocol is a generalized procedure based on methodologies for the analysis of pyroglutamic acid and related amino acids in biological fluids[3][13][14][15][16].

Materials:

-

Human plasma samples

-

This compound standard

-

Isotopically labeled this compound internal standard (e.g., this compound-d5)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add the internal standard solution.

-

Precipitate proteins by adding 400 µL of cold ACN.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% FA in water.

-

Mobile Phase B: 0.1% FA in ACN.

-

Gradient: A suitable gradient to separate this compound from other components (e.g., 0-5 min, 2-98% B).

-

Flow rate: 0.3 mL/min.

-

Injection volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization mode: Positive electrospray ionization (ESI+).

-

Detection mode: Multiple Reaction Monitoring (MRM).

-

MRM transitions:

-

This compound: e.g., m/z 130.0 -> 84.1

-

Internal Standard: e.g., m/z 135.0 -> 89.1

-

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the this compound standard.

-

Calculate the concentration of this compound in the plasma samples based on the peak area ratio of the analyte to the internal standard.

-

Physiological Role and Potential Signaling Pathways

The precise physiological roles of this compound are still being elucidated. However, emerging evidence suggests its involvement in neuromodulation. Studies have shown that pyroglutamic acid can protect against glutamate-induced seizures in mice, suggesting it may act as an antagonist at certain excitatory amino acid receptors[17]. Interestingly, this protective effect does not appear to be mediated by NMDA receptors[17]. This points towards a potential interaction with non-NMDA glutamate receptors, such as AMPA or kainate receptors.

Furthermore, this compound has been shown to antagonize the disruption of passive avoidance behavior induced by the NMDA receptor antagonist AP-5, suggesting a complex interplay with the glutamatergic system[18]. There is also evidence that pyroglutamic acid can influence the release of GABA, the main inhibitory neurotransmitter in the brain[9].

A proposed signaling pathway involves the interaction of this compound with a yet-to-be-fully-characterized receptor, possibly a subtype of a non-NMDA glutamate receptor or a novel receptor. This interaction could lead to the modulation of downstream signaling cascades, potentially affecting neuronal excitability and neurotransmitter release.

Conclusion

This compound is a key metabolite in the emerging field of D-amino acid biology. Its formation from D-glutamate via D-glutamate cyclase represents a specific metabolic pathway with potential physiological significance, particularly in the central nervous system. The continued development of precise analytical methods and further investigation into its molecular targets and signaling pathways will be crucial in unraveling the full extent of its role in health and disease. This technical guide provides a foundational resource for researchers to design and execute studies aimed at furthering our understanding of this intriguing molecule and its potential as a therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamate Assay Kit. Colorimetric. (ab83389/K629-100) | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Plasma d-glutamate levels for detecting mild cognitive impairment and Alzheimer's disease: Machine learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound | 4042-36-8 | MOLNOVA [molnova.com]

- 10. Human Metabolome Database: Showing metabocard for Pyroglutamic acid (HMDB0000267) [hmdb.ca]

- 11. A colorimetric assay method for measuring d-glutamate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Interdomain interactions in AMPA and kainate receptors regulate affinity for glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

Spontaneous Cyclization of D-Glutamine: A Technical Guide to D-Pyroglutamic Acid Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spontaneous, non-enzymatic cyclization of D-glutamine (D-Gln) to form D-pyroglutamic acid (D-pGlu) is a critical chemical modification with significant implications in pharmaceutical sciences and biotechnology. This intramolecular reaction involves the nucleophilic attack of the α-amino group on the side-chain amide, resulting in the formation of a stable five-membered lactam ring and the release of ammonia (B1221849). This conversion can alter the biological activity, stability, and analytical profile of peptides, proteins, and small molecule therapeutics. This technical guide provides an in-depth analysis of the reaction mechanism, kinetics, and influencing factors. It further details experimental protocols for monitoring and quantifying this transformation and discusses strategies for its prevention and reversal.

Introduction

Pyroglutamic acid (pGlu), a cyclic derivative of glutamine or glutamic acid, is found at the N-terminus of many proteins and peptides.[1] While the formation of L-pGlu is a well-known post-translational modification, the spontaneous conversion of the D-enantiomer of glutamine is of particular interest in the context of synthetic peptides, non-natural biologics, and small molecule drug development where D-amino acids are incorporated to enhance stability against enzymatic degradation.

The cyclization of D-glutamine results in the loss of a primary amine, which can lead to a change in the molecule's net charge and isoelectric point.[2] This modification can block the N-terminus from sequencing by traditional methods like Edman degradation, which requires a free primary amino group.[1] Furthermore, the formation of D-pGlu can impact the therapeutic efficacy and safety profile of a drug product. Therefore, a thorough understanding and control of this process are paramount during drug development, formulation, and storage.

The Chemical Pathway of Cyclization

The conversion of D-glutamine to this compound is a non-enzymatic, intramolecular cyclization reaction. The process is initiated by the nucleophilic attack of the N-terminal α-amino group on the side-chain γ-carbonyl carbon of the D-glutamine residue.[3][4] This attack forms a tetrahedral intermediate. Subsequently, the side-chain amide is eliminated as ammonia (NH₃), leading to the formation of the five-membered γ-lactam ring of this compound.[3][4] This reaction results in a mass loss of 17 Da.[5]

Caption: Mechanism of D-Glutamine Cyclization.

Factors Influencing the Rate of Cyclization

The rate of spontaneous cyclization of D-glutamine is significantly influenced by several factors, including pH, temperature, and buffer composition.

Effect of pH

The pH of the solution is a critical determinant of the reaction rate. The cyclization reaction is generally slowest in the slightly acidic to neutral pH range (approximately pH 6.0-7.0).[1][6] At lower pH values (e.g., pH 4), the rate of formation increases.[1][7] Similarly, at higher, more alkaline pH values (e.g., pH 8-9), the rate also increases.[7][8] This pH dependence is attributed to the protonation state of the attacking α-amino group. While a deprotonated amino group is a better nucleophile, a certain concentration of protons is required to facilitate the departure of ammonia as a leaving group.

Effect of Temperature

As with most chemical reactions, the rate of this compound formation is temperature-dependent. Increased temperatures accelerate the cyclization process.[7][8] Therefore, storing D-glutamine-containing solutions or formulations at reduced temperatures (e.g., 4°C or frozen at -80°C) is a common strategy to minimize this degradation pathway.[6]

Buffer Species

Certain buffer species can catalyze the cyclization reaction. For instance, phosphate (B84403) buffers have been reported to accelerate the formation of pyroglutamic acid from N-terminal glutamine residues.[3][4] It is hypothesized that the phosphate ions can act as proton donors and acceptors, thereby facilitating the proton transfers required in the reaction mechanism.

Quantitative Analysis of Cyclization

While specific kinetic data for the spontaneous cyclization of free D-glutamine is not extensively published, the principles and relative rates can be inferred from studies on L-glutamine and N-terminal glutamine residues in peptides and monoclonal antibodies. The following tables summarize the observed trends and reported data. It should be noted that absolute rates for free D-glutamine may differ, but the qualitative effects of pH and temperature are expected to be similar.

Table 1: Effect of pH on Pyroglutamate (B8496135) Formation Rate

| pH | Relative Rate of Formation | Comments |

| 4.0 | Increased | The rate of pyroglutamic acid formation from N-terminal glutamic acid is elevated at this pH.[1][7] A similar trend is expected for glutamine. |

| 6.2 | Minimal | Studies on N-terminal glutamic acid in antibodies show minimal pyroglutamic acid formation at this pH.[1] This is generally considered the pH of maximum stability. |

| 7.2 | Moderate | The rate of pyroglutamylation is slightly faster at pH 7.2 compared to pH 6.2.[3] |

| 8.0 | Increased | The rate of formation from N-terminal glutamic acid increases at this pH.[1][7] |

| >9.0 | High | In Tris/HCl buffer at pH 9, the cyclization of glutamine is observed to be faster than at pH 7.[8] |

Table 2: Effect of Temperature on Pyroglutamate Formation

| Temperature | General Effect on Rate | Comments |

| 4°C | Slowed | Recommended storage temperature to minimize spontaneous cyclization during purification and for short-term storage of liquid samples.[6] |

| 37°C | Accelerated | Incubation at this temperature can be used to intentionally drive the cyclization to completion for analytical purposes or to assess stability under physiological conditions.[1] |

| 45°C | Significantly Accelerated | Used in forced degradation studies to predict long-term stability. The half-life of N-terminal glutamic acid was reported to be approximately 9 months at this temperature in a pH 4.1 buffer.[1] |

| -80°C | Greatly Minimized | Recommended for long-term storage of frozen aliquots to prevent cyclization.[6] |

Experimental Protocols

Accurate monitoring and quantification of D-glutamine and this compound are essential. The following are detailed methodologies for key experiments.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method allows for the separation and sensitive quantification of D-glutamine and this compound.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the sample containing D-glutamine in the desired buffer and at a known concentration.

-

For a time-course experiment, incubate the sample under the desired conditions (e.g., specific pH and temperature).

-

At each time point, withdraw an aliquot and dilute it with the initial mobile phase to a concentration within the calibration range.

-

Prepare calibration standards for both D-glutamine and this compound in the same buffer.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Zorbax SB C-18, 3.0 × 100 mm, 1.8 µm particle size) is suitable.[9]

-

Mobile Phase A: Water with 0.3% heptafluorobutyric acid (HFBA) and 0.5% formic acid.[5]

-

Mobile Phase B: Acetonitrile with 0.3% HFBA and 0.5% formic acid.[5]

-

Gradient: A typical gradient could be: 2% to 30% B over 2 minutes, 30% to 40% B over 2.1 minutes, 40% to 45% B over 0.7 minutes, followed by a wash and re-equilibration step.[5]

-

Flow Rate: 0.3 mL/min.[5]

-

Column Temperature: 25°C.[9]

-

Injection Volume: 5.0 µL.[9]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

D-Glutamine Transition: m/z 147.1 -> 84.1

-

This compound Transition: m/z 130.1 -> 84.1

-

-

Important Note on In-Source Cyclization: Free glutamine can cyclize to pyroglutamic acid within the ESI source, leading to an overestimation of pGlu and underestimation of Gln.[5][9] It is crucial to optimize the fragmentor voltage to minimize this artifact.[5][9] Using isotopically labeled internal standards for both analytes is highly recommended for accurate quantification.[5]

-

-

Data Analysis:

-

Generate separate calibration curves for D-glutamine and this compound.

-

Quantify the amount of each species in the samples by integrating the peak areas from the extracted ion chromatograms and comparing them to the respective calibration curves.

-

Caption: HPLC-MS Experimental Workflow.

Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to non-invasively monitor the conversion of D-glutamine to this compound in solution.

Protocol:

-

Sample Preparation:

-

NMR Acquisition:

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Identify the characteristic resonances for D-glutamine and this compound.

-

Integrate the areas of the distinct peaks for both species and the internal standard.[11]

-

Calculate the concentration of each species at each time point relative to the known concentration of the internal standard.

-

Enzymatic Removal of this compound

This protocol is useful for confirming the presence of D-pGlu and for preparing samples for N-terminal sequencing.

Protocol:

-

Enzyme Reconstitution:

-

Reconstitute lyophilized pyroglutamate aminopeptidase (B13392206) (e.g., from Pyrococcus furiosus) in a suitable buffer, such as 50 mM sodium phosphate, pH 7.0, with 10 mM DTT and 1 mM EDTA.[12]

-

-

Digestion Reaction:

-

In a microcentrifuge tube, combine the sample containing the putative D-pGlu moiety with the digestion buffer.[13]

-

Add the reconstituted pyroglutamate aminopeptidase. The optimal enzyme-to-substrate ratio should be determined empirically.

-

For thermostable enzymes, incubate at an elevated temperature (e.g., 75°C) for a defined period (e.g., 1-4 hours).[12] For other enzymes, follow the manufacturer's recommended temperature (e.g., 37°C).[12]

-

-

Analysis:

-

Analyze the digested sample and a control sample (without enzyme) by HPLC-MS or other appropriate methods.

-

The disappearance of the peak corresponding to the D-pGlu-containing species and the appearance of a new peak corresponding to the species with the newly exposed N-terminus confirms the initial presence of D-pGlu.

-

Strategies for Prevention and Mitigation

Given the impact of this compound formation, several strategies can be employed to prevent or mitigate this modification.

Caption: Logical Relationship of Prevention Strategies.

-

pH Control: Maintaining the pH of solutions between 6.0 and 7.0 is the most effective way to minimize the rate of spontaneous cyclization.[6]

-

Temperature Control: Performing purification and handling steps at low temperatures (e.g., 4°C) and storing materials frozen (-80°C) or lyophilized significantly slows the reaction rate.[6]

-

Lyophilization: For long-term storage, lyophilization is the preferred method as it drastically reduces the rate of cyclization in the solid state.[6]

-

Amino Acid Substitution: In the context of peptide or protein design, if the N-terminal D-glutamine is not essential for activity, it can be replaced with a non-cyclizing D-amino acid.[6]

-

Enzymatic Removal: If this compound formation is unavoidable, it can be enzymatically removed using pyroglutamate aminopeptidase, although this adds a step to the manufacturing process and may not be feasible for all products.[12][14]

Conclusion

The spontaneous cyclization of D-glutamine to this compound is a chemically driven process with significant consequences for the development of pharmaceuticals and biologics. A comprehensive understanding of the reaction mechanism and the factors that influence its rate—namely pH, temperature, and buffer composition—is crucial for developing robust control strategies. By implementing rigorous analytical monitoring using techniques like HPLC-MS and NMR, and by controlling formulation and storage conditions, researchers and drug development professionals can effectively manage and mitigate the impact of this critical chemical modification, ensuring the quality, stability, and efficacy of their products.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. daneshyari.com [daneshyari.com]

- 14. The removal of pyroglutamic acid from monoclonal antibodies without denaturation of the protein chains - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of D-Pyroglutamic Acid in the Glutathione Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract